![molecular formula C21H22ClNO4 B2579955 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide CAS No. 1421493-86-8](/img/structure/B2579955.png)
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide
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Description
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide, also known as Compound A, is a synthetic compound that is widely used in scientific research. It belongs to the class of amides and has a molecular weight of 421.94 g/mol. Compound A is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Scientific Research Applications
Polymerization and Material Synthesis
The compound's role in the synthesis of polymers is highlighted through research on chiral diaminophenoxy proligands and their zinc ethyl complexes, which show potential in the polymerization of lactide to produce poly(lactic acid). This indicates the compound's utility in creating materials with specific chiral properties, contributing to advancements in material science and polymer chemistry (Guillaume Labourdette et al., 2009).
Photopolymerization
The compound's derivative has been used to study nitroxide-mediated photopolymerization, showing significant changes in photophysical or photochemical properties upon UV irradiation. This research opens new pathways for the development of photoinitiators and photopolymerization processes, which are crucial in coatings, adhesives, and 3D printing technologies (Y. Guillaneuf et al., 2010).
Environmental Analysis
The environmental impact of chlorophenoxy herbicides, related to the compound , has been studied through methods developed for their quantitation in water using high-performance liquid chromatography. This research is vital for monitoring and managing the environmental presence of such herbicides, ensuring water safety and ecological health (R. Wintersteiger et al., 1999).
Antibacterial Applications
Research into Schiff-Base Zinc(II) Complexes derived from similar compounds has shown potential antibacterial activities. Such studies contribute to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains and in the development of new materials with antibacterial properties (Yaning Guo, 2011).
Molecular Docking and Quantum Chemical Calculations
The compound's analogs have been subjects of molecular docking and quantum chemical calculations to explore their interactions at the molecular level. Such research aids in the understanding of the compound's potential interactions with biological molecules, paving the way for drug design and discovery processes (A. Viji et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-21(2,27-17-12-10-16(22)11-13-17)20(24)23-14-6-7-15-26-19-9-5-4-8-18(19)25-3/h4-5,8-13H,14-15H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXZIGGNSJCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC#CCOC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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